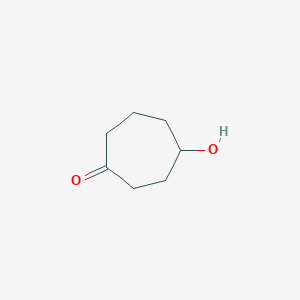

4-Hydroxycycloheptanone

Description

4-Hydroxycycloheptanone (C₇H₁₀O₂) is a seven-membered cyclic ketone with a hydroxyl group at the 4-position. It is synthesized via photocatalytic oxidation (PCO) of cycloheptanone using titanium dioxide (TiO₂) in acetonitrile, achieving a 7.8% yield under optimized conditions . This compound is a key intermediate in organic synthesis, notably serving as a precursor to 1,4-cycloheptanedione through oxidation with chromium trioxide . Its infrared (IR) spectrum shows distinct absorption bands at 3560 cm⁻¹ and 3405 cm⁻¹, indicative of intramolecular hydrogen bonding involving the hydroxyl and ketone groups .

Properties

CAS No. |

67963-12-6 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-hydroxycycloheptan-1-one |

InChI |

InChI=1S/C7H12O2/c8-6-2-1-3-7(9)5-4-6/h6,8H,1-5H2 |

InChI Key |

OQDFQJVNGGPWAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(=O)C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycycloheptanone can be synthesized through several methods. One common approach involves the hydroxylation of cycloheptanone using oxidizing agents. Another method includes the ring expansion of cyclohexanone derivatives followed by hydroxylation .

Industrial Production Methods: Industrial production of 4-hydroxycycloheptanone typically involves the catalytic hydrogenation of cycloheptanone derivatives in the presence of specific catalysts such as Raney nickel. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycycloheptanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cycloheptanone derivatives.

Reduction: Reduction reactions can convert it into cycloheptanol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Raney nickel, palladium on carbon.

Major Products:

Oxidation: Cycloheptanone derivatives.

Reduction: Cycloheptanol.

Substitution: Various substituted cycloheptanone derivatives.

Scientific Research Applications

4-Hydroxycycloheptanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxycycloheptanone involves its interaction with specific molecular targets. It can undergo intramolecular hydride transfer, leading to the formation of hemiacetals. This process is facilitated by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

2-Hydroxycycloheptanone

- Structure and Synthesis: The hydroxyl group is at the 2-position. It is co-produced during cycloheptanone PCO but at a lower yield (3.4%) compared to 4-hydroxycycloheptanone (7.8%) .

- Reactivity : The ortho-position of the hydroxyl group may hinder oxidation due to steric effects, limiting its conversion to diketones.

1,4-Cycloheptanedione

- Structure and Synthesis: A diketone derivative of 4-hydroxycycloheptanone, synthesized via oxidation of the latter with chromium trioxide and acetic acid .

- Reactivity : The presence of two ketone groups enhances electrophilicity, making it more reactive toward nucleophilic additions (e.g., Grignard reactions).

- Yield: Matches 4-hydroxycycloheptanone’s 7.8% yield in PCO, suggesting a direct precursor-product relationship .

4-Hydroxycyclohexanone

- Structure and Synthesis: A six-membered ring analog, synthesized via catalytic hydrogenation of hydroquinone derivatives. Serves as a precursor to 4-hydroxycycloheptanone through diazomethane-mediated ring expansion .

- Stability : The six-membered ring confers greater conformational stability and reduced ring strain compared to the seven-membered counterpart.

- Spectroscopy: Lacks the pronounced hydrogen bonding observed in 4-hydroxycycloheptanone, as evidenced by IR spectral differences .

4-Hydroxy-4-phenylcyclohexanone

- Structure and Synthesis : Features a phenyl substituent at the 4-position, synthesized via Friedel-Crafts alkylation .

- Hydrogen Bonding: Exhibits strong intramolecular hydrogen bonding, with IR absorption intensity varying significantly with dilution—unlike 4-hydroxycycloheptanone, where hydrogen bonding remains consistent .

- Applications : Used in studies of intramolecular catalysis due to its stabilized transition states.

Comparative Data Table

Research Findings and Implications

Positional Isomerism: The 4-hydroxy isomer exhibits higher synthetic utility and stability compared to 2-hydroxycycloheptanone, likely due to reduced steric hindrance and favorable hydrogen bonding .

Ring Size Effects : Seven-membered rings introduce moderate strain, enhancing reactivity in oxidation reactions but reducing thermal stability compared to six-membered analogs .

Synthetic Pathways: Photocatalytic oxidation (TiO₂) and chromium-based oxidation are critical for converting cycloheptanone derivatives into diketones, with yields heavily dependent on reaction conditions .

Spectroscopic Signatures: Consistent IR absorption bands in 4-hydroxycycloheptanone suggest robust intramolecular hydrogen bonding, a feature exploited in catalysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.